2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a heterocyclic compound that features a chlorophenyl group attached to an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine under acidic or basic conditions. One common method includes the use of a Grignard reagent, which reacts with 4-chlorobenzaldehyde to form an intermediate that subsequently undergoes cyclization to yield the desired isoindoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted isoindoline derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: This compound shares the chlorophenyl group but differs in its overall structure and properties.
4-Chlorophenylacetic acid: Another compound with a chlorophenyl group, used in different applications.
Thiazole derivatives: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is unique due to its specific isoindoline core, which imparts distinct chemical and biological properties
Properties
CAS No. |
89611-44-9 |
---|---|
Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-imino-4,5,6,7-tetrahydroisoindol-1-one |
InChI |
InChI=1S/C14H13ClN2O/c15-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)14(17)18/h5-8,16H,1-4H2 |
InChI Key |
XQWXFZLDDAFDRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=N)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.